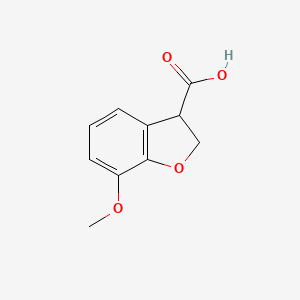

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYIKLBPEAGWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Intermediate Preparation :

-

Alkylation with Amines :

-

The bromomethyl intermediate reacts with γ-phenylpropylamine or benzylamine in isopropanol under reflux (30–48 hours) with potassium bicarbonate as a base.

-

Example: Reaction with γ-phenylpropylamine yields 2-(N-(γ-phenylpropyl)aminomethyl)-7-methoxy-2,3-dihydrobenzofuran hydrochloride (m.p. 158–160°C).

-

-

Ester Hydrolysis :

Oxidative Cyclization of Substituted Phenols

This route employs substituted phenolic precursors, such as 4-hydroxyindanone, subjected to silylation, ozonolysis, and acid-catalyzed cyclization.

Key Steps:

-

Silylation :

-

Ozonolysis and Reduction :

-

Aromatization and Esterification :

Multi-Step Synthesis from Para-Aminosalicylic Acid

This method starts with para-aminosalicylic acid, involving esterification, acetylation, chlorination, and cyclization.

Key Steps:

-

Esterification and Acetylation :

-

Chlorination and Cyclization :

-

Hydrolysis :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromomethyl Alkylation | 7-Methoxy-2,3-dihydrobenzofuran | NBS, γ-phenylpropylamine | 75–89 | >98 | High regioselectivity | Requires hazardous brominating agents |

| Oxidative Cyclization | 4-Hydroxyindanone | BSA, NaIO₄, MeSO₃H | 65 | 95 | Scalable for industrial use | Multi-step, costly catalysts |

| Para-Aminosalicylic Acid Route | Para-aminosalicylic acid | NCS, RuCl₃ | 70–89 | 97 | Utilizes inexpensive starting material | Low yield in cyclization step |

Critical Reaction Optimization

-

Temperature Control : Cyclization steps require strict temperature control (70–90°C) to avoid side reactions like over-chlorination.

-

Catalyst Selection : Ruthenium trichloride (RuCl₃) enhances oxidative cyclization efficiency compared to traditional Pd catalysts.

-

Acid Choice : Methane sulfonic acid outperforms HCl or H₂SO₄ in aromatization due to milder conditions and higher selectivity.

Analytical Characterization

Synthetic products are validated via:

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5th and 6th positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid serves as a crucial building block for synthesizing more complex benzofuran derivatives. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile compound in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized to form quinones using reagents like potassium permanganate.

- Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved with lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5th and 6th positions.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and exhibit selective toxicity based on the p53 status of the cells.

Case Study:

A derivative known as Benfur (5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid) was shown to induce cell death in Jurkat T-cells by arresting them in the G2/M phase of the cell cycle. This compound inhibited NF-κB activation and demonstrated significant cytotoxicity against various cancer cell lines .

Medicine

The compound is investigated for its potential as a lead compound in drug development. Its anti-inflammatory and antiviral activities are of particular interest. The mechanism of action may involve inhibition of specific enzymes or receptors associated with disease pathways.

Potential Therapeutic Uses:

- Anticancer agent targeting multiple cancer types.

- Anti-inflammatory drug candidate.

- Antiviral properties against specific viral infections .

Industry

In industrial applications, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural properties enhance its effectiveness as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Key Analogues

Key Structural Trends:

- Methoxy vs. Hydroxy : Methoxy groups (e.g., in Benfur and Compound 1) enhance lipophilicity and bioactivity compared to hydroxylated analogues (e.g., Compound 3) .

- Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., this compound) are more polar, while esters (e.g., BRL-37959) improve bioavailability .

- Side Chains: Propenoic acid side chains (e.g., in Benfur) correlate with antimitotic activity by enhancing interaction with cellular targets like p53 .

Table 2: Bioactivity Profiles of Selected Compounds

Insights:

- Anticancer Potency: Benfur and Compound 1 exhibit sub-50 μM IC₅₀ values, making them promising leads. The presence of a propenoic acid side chain (Benfur) or ester group (Compound 1) enhances cytotoxicity .

- Mechanistic Diversity : Benfur acts via p53-dependent pathways, while Compound 1 targets DNA and angiogenesis .

Biological Activity

Overview

7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid is a member of the benzofuran family characterized by a methoxy group at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Chemical Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- Structure : The compound features a dihydrobenzofuran ring system, which contributes to its unique biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study involving various cancer cell lines showed that this compound could inhibit the growth of oral squamous cell carcinoma (CAL 27) and large cell lung carcinoma (NCI H460) with IC50 values of 48.52 µM and 53.24 µM, respectively. These values indicate a higher potency compared to standard anticancer drugs like Cisplatin .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| Oral Squamous Cell (CAL 27) | 48.52 | 97.76 (5-Fluorouracil) |

| Large Cell Lung (NCI H460) | 53.24 | Data not specified |

The mechanism behind its anticancer activity may involve apoptosis induction and inhibition of angiogenesis, as confirmed by flow cytometry and morphological analyses .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It inhibits bacterial growth by disrupting cell wall synthesis or membrane integrity. Specific studies have highlighted its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties

This compound has demonstrated notable antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related damage . The antioxidant capacity was measured using assays such as ABTS radical cation scavenging.

Table 2: Antioxidant Activity Comparison

| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |

|---|---|

| This compound | High |

| Trolox | Reference Standard |

Case Studies

- Isolation from Ethnomedicinal Species : A study isolated several dihydrobenzofuran derivatives from Polygonum barbatum, with one derivative showing considerable anticancer activity against CAL 27 cells. The findings suggest that compounds similar to this compound could be further evaluated for their therapeutic potential in oncology .

- Mechanistic Studies : Research employing docking studies has indicated that this compound can interact with critical molecular targets such as DNA and thymidylate synthase, which are pivotal in cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. For example, methyl ester intermediates (e.g., methyl 7-methyl-2,3-dihydrobenzofuran-3-acetate) are hydrolyzed to yield carboxylic acid derivatives . Purification often involves column chromatography (e.g., using PE/EA solvent systems) and recrystallization to achieve >95% purity . Optimization requires monitoring reaction conditions (temperature, catalyst selection) and validating purity via HPLC or LC-MS .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm dihydrobenzofuran ring geometry and methoxy group positioning . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . Polarimetry may be used for chiral centers if applicable .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Anticancer activity is prominent, with IC₅₀ values against oral cancer cells (48.52 ± 0.95 μM) and lung cancer cells (53.24 ± 1.49 μM) reported in cytotoxicity assays using MTT or resazurin-based protocols . Antioxidant activity is assessed via DPPH radical scavenging assays, showing moderate to high activity depending on substituents .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of apoptosis induction by this compound?

- Methodological Answer : Apoptosis can be validated via flow cytometry (Annexin V/PI staining) and morphological analysis (Hoechst 33342 staining) in treated cancer cells . Western blotting for caspase-3/9 activation and mitochondrial membrane potential assays (JC-1 dye) further elucidate intrinsic pathways. Dose- and time-response studies (24–48 h) are critical to confirm mechanistic consistency .

Q. How should contradictions in biological activity data across studies be addressed?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., oral vs. lung cancer cells) may arise from cell line heterogeneity or assay conditions. Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin). Validate findings using 3D tumor spheroid models or patient-derived xenografts (PDX) to improve translational relevance .

Q. What computational strategies are effective for predicting target interactions of dihydrobenzofuran derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like thymidylate synthase or DNA topoisomerases identifies binding affinities. Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes. Pharmacophore modeling prioritizes derivatives with optimal steric and electronic features for synthesis .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer : Systematic modification of substituents (e.g., methoxy position, dihydrofuran ring saturation) is key. For example, replacing the 7-methoxy group with halogens (e.g., 5-fluoro derivatives) enhances cytotoxicity . Evaluate changes via in vitro assays and correlate with logP values (HPLC-measured) to balance potency and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.